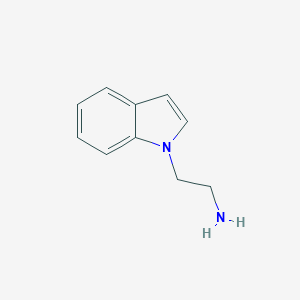

2-(1H-indol-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFQUSYBZYTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293224 | |

| Record name | 2-(1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13708-58-2 | |

| Record name | 13708-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-(1H-indol-1-yl)ethanamine

The synthesis of the parent compound, this compound, can be achieved through several established routes. One common method involves the N-alkylation of indole (B1671886) with a suitable two-carbon synthon bearing a protected amine or a precursor functional group that can be readily converted to an amine. For instance, reacting the sodium salt of indole with 2-bromoethylamine (B90993) hydrobromide or a protected analogue like N-(2-bromoethyl)phthalimide followed by deprotection can yield the desired product. Another approach involves the reduction of (1H-indol-1-yl)acetonitrile. This nitrile can be prepared by the reaction of indole with chloroacetonitrile. Subsequent reduction of the nitrile functionality, for example, using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, affords this compound.

Derivatization and Functionalization Strategies

The primary amine functionality of this compound provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Condensation Reactions for Schiff Base Formation

The condensation reaction of this compound with various aldehydes and ketones is a straightforward method to form Schiff bases, also known as imines. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis and removal of water to drive the equilibrium towards the product. For example, the reaction of this compound with substituted salicylaldehydes yields N-salicylidene-2-(1H-indol-1-yl)ethanamine derivatives. These Schiff bases are not only interesting compounds in their own right but also serve as intermediates for the synthesis of more complex heterocyclic systems and as ligands for metal complexes. researchgate.netuobaghdad.edu.iqnajah.edunih.gov The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of the azomethine proton signal in the 1H NMR spectrum.

A study detailed the synthesis of a Schiff base ligand, 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol, by condensing 2-(1H-indol-3-yl)ethylamine with 1-hydroxy-2-naphthaldehyde. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq This ligand was then used to create various transition metal complexes. researchgate.netuobaghdad.edu.iq

Table 1: Examples of Schiff Bases Derived from this compound and their Precursors

| Aldehyde/Ketone Precursor | Resulting Schiff Base |

| 1-hydroxy-2-naphthaldehyde | 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |

| Substituted Salicylaldehydes | N-salicylidene-2-(1H-indol-1-yl)ethanamine derivatives |

| Various Aldehydes | Schiff bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl. methylene)ethanamine Moiety najah.edu |

Synthesis of Thiourea (B124793) Derivatives

Thiourea derivatives of this compound are readily prepared by reacting the amine with various isothiocyanates. nih.govresearchgate.netnih.gov This nucleophilic addition reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile (B52724), at room temperature or with gentle heating. The reaction is generally high-yielding and provides a diverse range of N-[2-(1H-indol-1-yl)ethyl]-N'-substituted thioureas. The nature of the substituent on the isothiocyanate (alkyl, aryl, etc.) can be varied to modulate the properties of the final thiourea derivative. nih.govresearchgate.netnih.govresearchgate.net The structures of these compounds are confirmed using spectroscopic techniques like NMR, IR, and mass spectrometry. nih.govresearchgate.net For instance, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were synthesized through the condensation of 2-(1H-indol-3-yl)ethanamine with different aryl/alkylisothiocyanates in an anhydrous medium. nih.govnih.gov

Table 2: Synthesis of Thiourea Derivatives from 2-(1H-indol-3-yl)ethanamine nih.govnih.gov

| Isothiocyanate Reactant | Resulting Thiourea Derivative |

| Arylisothiocyanates | N-[2-(1H-indol-3-yl)ethyl]-N'-arylthioureas |

| Alkylisothiocyanates | N-[2-(1H-indol-3-yl)ethyl]-N'-alkylthioureas |

Amidation and Carboxamide Synthesis

The primary amine of this compound can be acylated to form amides (carboxamides). This is a fundamental transformation in organic synthesis and can be achieved through various methods. A common approach involves the reaction of the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the condensation of a carboxylic acid with the amine. derpharmachemica.commdpi.com This method is particularly useful for synthesizing amides from carboxylic acids that are sensitive to conversion into acyl chlorides. ucl.ac.ukresearchgate.netucl.ac.uk For example, N-(2-(1H-indol-3-yl)ethyl)benzamide was synthesized by reacting 2-(1H-indol-3-yl)ethanamine with benzoic acid using EDC.HCl, HOBt, and triethylamine (B128534) in dimethylformamide. derpharmachemica.com

A study reported the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide by reacting tryptamine (B22526) with ibuprofen (B1674241) using DCC as a coupling agent. mdpi.com

Formation of Heterocyclic Ring Systems (e.g., Pyrazinoindoles)

This compound is a valuable precursor for the construction of fused heterocyclic systems, such as pyrazinoindoles. nih.govresearchgate.netgrafiati.com These ring systems are often synthesized through intramolecular cyclization reactions. For instance, after acylating the primary amine of this compound with a suitable reagent, subsequent intramolecular cyclization can lead to the formation of a pyrazino[1,2-a]indole (B3349936) core. The specific reaction conditions and the nature of the acylating agent determine the final structure of the heterocyclic product. The Pictet-Spengler reaction is another powerful method for constructing such fused systems, where the ethylamine (B1201723) side chain reacts with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution onto the indole ring. nih.gov

One reported method involves the condensation of this compound with α-ketoamides, followed by the addition of a chiral silicon Lewis acid to produce 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles in good yields and high enantioselectivity. nih.gov

Enantioselective Synthesis Approaches for Chiral Analogs

The development of enantioselective methods for the synthesis of chiral analogs of this compound and its derivatives is an area of significant research interest. Chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, can be employed to control the stereochemistry of key bond-forming reactions. For example, in the synthesis of pyrazinoindoles, a chiral Lewis acid was used to achieve high enantioselectivity in an iso-Pictet-Spengler reaction. nih.gov Another approach involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines to prepare chiral α-trifluoromethyl amines. nih.gov Furthermore, catalytic enantioselective methods for synthesizing 2-(2-hydroxyethyl)indole scaffolds have been developed, which involve the intramolecular amido-cupration of an allene (B1206475) followed by the asymmetric addition of the resulting chiral nucleophile to carbonyl compounds. rsc.org These strategies are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Design and Synthesis of Novel Substituted Indole Ethylamine Derivatives

The development of novel substituted indole ethylamine derivatives is an active area of chemical research, driven by the quest for compounds with specific biological activities. The indole scaffold provides a versatile platform for structural modification at various positions, including the indole nitrogen (N1), the ethylamine side chain, and the benzene (B151609) ring of the indole nucleus. These modifications are strategically designed to influence the molecule's physicochemical properties and its interaction with biological targets.

A notable approach in the design and synthesis of these derivatives involves multi-step reaction sequences starting from commercially available indole precursors. For instance, a series of novel indole ethylamine derivatives were synthesized with the aim of investigating their potential as lipid metabolism regulators. mdpi.comresearchgate.netsemanticscholar.org The synthetic strategy often begins with the protection of the indole nitrogen, a common tactic to prevent unwanted side reactions and to direct subsequent substitutions. The choice of the protecting group is crucial and is often dictated by its stability under various reaction conditions and the ease of its subsequent removal.

One documented synthesis starts with 6-bromo-1H-indole. semanticscholar.org The indole nitrogen is first protected, for example, with a di-tert-butyl dicarbonate (B1257347) ((Boc)2O) group. This is followed by a series of reactions to introduce and modify the ethylamine side chain and to append other functional groups to the indole ring. The synthesis of a key intermediate can be achieved through a nucleophilic substitution reaction. mdpi.com

Researchers have also focused on the synthesis of melatonin (B1676174) analogs, which are N-acetyl-5-methoxytryptamine derivatives. ingentaconnect.com In this context, the synthesis of 1-alkyl substituted melatonin analogs has been reported. This involves the reaction of melatonin or its analogs with an alkylating agent in the presence of a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). ingentaconnect.com The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. ingentaconnect.com

The design of these novel derivatives is often guided by computational studies, such as in silico docking, which can predict the binding affinity of a designed molecule to a specific biological target. mdpi.comresearchgate.netsemanticscholar.org This rational design approach helps in prioritizing synthetic targets and can lead to the discovery of compounds with enhanced activity. For example, the design of a novel indole-derived structure was informed by its potential to bind with high affinity to peroxisome proliferator-activated receptor alpha (PPARα). mdpi.comresearchgate.netsemanticscholar.org

The structural variations in the synthesized derivatives are extensive. Substitutions at the N1 position of the indole ring with alkyl or other groups can significantly alter the compound's properties. ingentaconnect.com Similarly, modifications at the C5 or C6 positions of the indole ring, such as the introduction of a methoxy (B1213986) or a bromine group, have been explored. mdpi.comresearchgate.netsemanticscholar.orgingentaconnect.com The ethylamine side chain itself can also be modified, for instance, by altering the N-acyl group.

The following tables summarize the research findings on the synthesis of some of these novel substituted indole ethylamine derivatives, detailing the starting materials, reagents, and the resulting compounds.

Table 1: Synthesis of a Novel Indole Ethylamine Derivative researchgate.netsemanticscholar.org

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| a | 6-bromo-1H-indole | (Boc)2O, NEt3, THF, rt | N-Boc-6-bromo-1H-indole | quant. |

| b | N-Boc-6-bromo-1H-indole | DDQ, THF, H2O, rt, overnight | Intermediate Compound | 71% |

| c | Intermediate Compound | PMBBr, NaH, THF, 0 °C to rt | Intermediate Compound | 64% |

Table 2: Synthesis of 1-Alkyl Substituted Melatonin Analogs ingentaconnect.com

| Starting Material | Reagents and Conditions | Product |

| Melatonin or Melatonin Analog | 1. NaH, dry DMF, 0 °C, N2 atmosphere2. Alkyl halide | 1-Alkyl Substituted Melatonin Analog |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and elucidating the precise structure of a synthesized or isolated chemical compound. These techniques probe the interaction of molecules with electromagnetic radiation, providing a unique fingerprint based on the compound's atomic composition and connectivity.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum for 2-(1H-indol-1-yl)ethanamine would be expected to show distinct signals for each unique proton environment. Key expected signals would include triplets for the two methylene (B1212753) (-CH₂-) groups of the ethylamine (B1201723) side chain, resulting from coupling with each other. The protons on the indole (B1671886) ring would appear in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the benzene (B151609) and pyrrole (B145914) rings.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The spectrum would differentiate between the aliphatic carbons of the ethylamine side chain and the eight distinct carbons of the indole ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are generalized predictions as experimental data is unavailable.)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Indole Aromatic C-H | 6.5 - 8.0 | 100 - 140 |

| N-CH₂ (Side Chain) | 4.0 - 4.5 | 45 - 55 |

| C-CH₂-N (Side Chain) | 3.0 - 3.5 | 40 - 50 |

This is an interactive data table. The values are predicted and not based on experimental results.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

MS: A standard mass spectrum of this compound (Molecular Formula: C₁₀H₁₂N₂) would show a molecular ion peak (M⁺) corresponding to its molecular weight (160.22 g/mol ).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₂N₂). This is crucial for distinguishing it from other compounds with the same nominal mass.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): Though less common now, FAB-MS could also be used to determine the molecular weight of the compound.

While specific spectra for this compound are not published, mass spectrometry is a standard characterization method for indole derivatives. researchgate.netnist.gov

IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | ~3050 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkane | C-H Stretch | 2850 - 2960 |

This is an interactive data table. The values are predicted based on functional group analysis as experimental data is unavailable.

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The indole ring system contains a conjugated pi system, which absorbs UV light. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show characteristic absorption maxima (λ_max) typical for the indole chromophore, generally in the range of 260-290 nm. researchgate.netnist.gov

Chromatographic Analysis in Research Contexts

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. In a research context, this compound would be analyzed using methods such as:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

Column Chromatography: Employed for the purification of the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method used to determine the purity of the final compound and to analyze it in complex mixtures. The use of a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a typical starting point for method development. researchgate.net

Gas Chromatography (GC): Suitable for the analysis of volatile compounds. Derivatization of the primary amine might be necessary to improve its chromatographic properties.

Biological Activities and Mechanistic Investigations

Antimicrobial Research

The antimicrobial potential of 2-(1H-indol-1-yl)ethanamine derivatives has been explored against a range of pathogenic microorganisms, including both bacteria and fungi. These studies have revealed that modifications to the basic indole (B1671886) structure can lead to compounds with significant inhibitory effects.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

A collection of 3-substituted indole derivatives, synthesized through the nucleophilic addition of indoles to nitrones, has demonstrated notable antibacterial activity. mdpi.com Specifically, two classes of these indolic molecules have shown the ability to inhibit the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 mg/L. mdpi.com

Further research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has also highlighted their potent activity against Staphylococcus aureus. Certain compounds within this series, such as 3ao and 3aq, exhibited high efficacy with MIC values below 1 µg/mL against both S. aureus ATCC 25923 and the MRSA strain ATCC 43300. chapman.edumdpi.com Other derivatives, 3aa and 3ad, also showed strong activity with MICs in the range of 3.9–7.8 µg/mL. chapman.edumdpi.com The marine bisindole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, and its fluorinated analogue have also been tested, showing MIC values ranging from 2 to 32 µg/mL against S. aureus strains. researchgate.net

A series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, bisindole tetrahydrocarbazoles and carbazoles derived from indole have shown antibacterial properties against S. aureus and MRSA strains, with some 5-cyano substituted derivatives showing particular promise. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC Range | Reference |

|---|---|---|---|

| 3-Substituted Indole Derivatives | S. aureus (including MRSA, VISA) | 8 to 16 mg/L | mdpi.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | S. aureus ATCC 25923, MRSA ATCC 43300 | < 1 µg/mL | chapman.edumdpi.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3aa, 3ad) | S. aureus ATCC 25923, MRSA ATCC 43300 | 3.9–7.8 µg/mL | chapman.edumdpi.com |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and fluorinated analogue | S. aureus strains | 2 to 32 µg/mL | researchgate.net |

Antifungal Activity

The antifungal properties of this compound derivatives have also been investigated. A series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were assessed for their in vitro activity against five fungal species. researchgate.net

Furthermore, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated significant activity against Candida albicans ATCC 10231. chapman.edumdpi.com For instance, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) showed a low MIC of 3.9 µg/mL against C. albicans. chapman.edumdpi.com Another derivative, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), also displayed an MIC of 3.9 µg/mL against this fungal pathogen. chapman.edumdpi.com Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have also shown moderate antifungal activity against various plant pathogenic fungi. nih.gov

Mechanisms of Action: Efflux Pump Inhibition (e.g., NorA), Topoisomerase IV Inhibition, DNA Gyrase Inhibition

A significant mechanism contributing to the antibacterial efficacy of indole derivatives is the inhibition of efflux pumps, which are proteins that expel antibiotics from bacterial cells, conferring resistance. The NorA efflux pump in Staphylococcus aureus is a well-studied target. nih.gov Research has shown that certain 1-(1H-indol-3-yl)ethanamine derivatives can act as potent inhibitors of the NorA efflux pump. nih.gov These compounds can restore the antibacterial activity of antibiotics like ciprofloxacin (B1669076) against resistant S. aureus strains that overexpress NorA. nih.gov One study identified that indolic aldonitrones halogenated at the 5-position of the indole core were particularly effective NorA inhibitors. nih.gov Specifically, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide was able to reduce the MIC of ciprofloxacin fourfold against the SA-1199B strain at a concentration of just 0.5 mg/L. nih.gov The inhibition of the NorA pump by these derivatives leads to an accumulation of substrates like ethidium (B1194527) bromide and norfloxacin (B1679917) within the bacterial cell. nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibiotics. mdpi.commdpi.com While aminocoumarin antibiotics are known potent inhibitors of DNA gyrase, and quinolones target both gyrase and topoisomerase IV, the direct inhibition of these enzymes by this compound derivatives is not as extensively documented in the reviewed literature. However, the broader class of indole-containing compounds has been explored for such activities. For instance, pyrazolo[1,5-a]indole derivatives have been identified as inhibitors of topoisomerase II and, in some cases, dual inhibitors of topoisomerase I and II. mdpi.com

Antiviral Research (e.g., Anti-HIV Activity, RNA Viruses)

The indole scaffold is a key component in a class of promising inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). One notable example is delavirdine, an indole derivative that was approved for use in combination with other antiretroviral therapies. Research in this area has focused on the synthesis and anti-HIV-1 activity of various indole derivatives, with an emphasis on understanding their structure-activity relationships to design more effective drugs.

Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been studied as potential dual inhibitors of the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function. Some of these compounds have shown inhibition of viral replication in cell-based assays. Synthetic oligo-RNA derivatives have also been evaluated for their ability to inhibit HIV-1 replication. While the broader class of indole derivatives shows significant promise in anti-HIV research, specific studies focusing solely on this compound for antiviral applications are less common in the current body of literature.

Anticancer Research

The indole nucleus is a prominent feature in many natural and synthetic compounds with anticancer properties. Consequently, derivatives of this compound have been investigated for their potential as antiproliferative agents.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

A variety of indole derivatives have been tested for their cytotoxic effects against numerous human cancer cell lines. For example, a series of indole-aryl amide derivatives were evaluated, with some showing good activity against cell lines such as HT29 (colon), HeLa (cervical), PC-3 (prostate), MCF7 (breast), and Jurkat J6 (T-cell leukemia). Compound 5 from this series was particularly selective towards HT29 cells, inducing cell cycle arrest and apoptosis, with an IC₅₀ value of 2.61 µM.

Newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives also displayed cytotoxic activity. Compounds 1 and 3 in this series showed significant effects on both A2780 (ovarian) and HeLa cell lines, with IC₅₀ values of 11.6 µM and 12.4 µM on A2780, and 22.4 µM and 19.4 µM on HeLa, respectively.

Furthermore, indole derivatives containing penta-heterocycles have exhibited moderate to potent antiproliferative activity against human non-small cell lung cancer (A549), prostate cancer (PC-3), liver cancer (HepG2), and chronic myeloid leukemia (K562) cells. mdpi.com Another study on novel indole-based arylsulfonylhydrazides found that compound 5f, with a p-chlorophenyl substituent, was particularly active, inhibiting the proliferation of MCF-7 and MDA-MB-468 breast cancer cells with IC₅₀ values of 13.2 µM and 8.2 µM, respectively.

Table 2: In Vitro Cytotoxicity of Indole Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indole-aryl amide (Compound 5) | HT29 (colon) | 2.61 | |

| Indole-aryl amide (Compound 5) | PC3 (prostate) | 0.39 | |

| Indole-aryl amide (Compound 5) | Jurkat J6 (T-cell leukemia) | 0.37 | |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 (ovarian) | 11.6 | |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | HeLa (cervical) | 22.4 | |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 (ovarian) | 12.4 | |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | HeLa (cervical) | 19.4 | |

| Indole-based arylsulfonylhydrazide (5f) | MCF-7 (breast) | 13.2 | |

| Indole-based arylsulfonylhydrazide (5f) | MDA-MB-468 (breast) | 8.2 |

Modulation of Cell Cycle and Gene Expression (e.g., c-Myc G-quadruplex binding)

The regulation of gene expression through the structural targeting of DNA is a key strategy in therapeutic development. Guanine-rich sequences in the promoter regions of oncogenes, such as c-MYC, can form non-canonical DNA structures known as G-quadruplexes (G4s). The stabilization of these G4 structures can inhibit gene transcription, making them an attractive target for anticancer agents.

Research has shown that certain indole derivatives can selectively stabilize these G-quadruplex structures. For instance, a dihydroindolizino indole derivative featuring a 4-cyanophenyl group has demonstrated a significant affinity for and stabilization of G-quadruplex DNA over standard double-stranded DNA. This interaction was found to be effective in down-regulating the expression of the c-MYC oncogene in human cancer cells, consequently inhibiting cancer cell proliferation nih.gov. The stabilization of the c-MYC G-quadruplex is considered a promising approach to control the overexpression of the c-MYC gene, which is a common feature in many cancers mdpi.comrsc.orgresearchgate.net. These findings highlight the potential of the indole scaffold as a basis for developing agents that modulate gene expression by targeting DNA secondary structures nih.gov.

Potential as Tubulin Inhibitors

The microtubule network, composed of tubulin polymers, is essential for cell division, making it a prime target for anticancer therapies. Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. The indole nucleus has been identified as a core structure in several classes of synthetic small molecules that act as tubulin inhibitors semanticscholar.orgnih.gov.

Various classes of indole derivatives, including aroylindoles, arylthioindoles, and fused indole analogs, have been investigated for their ability to inhibit tubulin polymerization semanticscholar.orgnih.gov. These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase nih.gov. The indole skeleton of some natural alkaloids, such as vincristine, is known to interact with key amino acid residues in the tubulin protein, highlighting the structural importance of this moiety for anti-tubulin activity nih.gov. The versatility of the indole scaffold allows for chemical modifications that have led to the development of potent tubulin polymerization inhibitors with significant anti-proliferative activity against various cancer cell lines nih.gov.

Neuropharmacological Research

The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) has made this compound and its analogs a focus of neuropharmacological research, particularly in the context of serotonin receptor modulation and the treatment of neurological disorders.

Serotonin Receptor Interactions (e.g., 5-HT2AR Affinity, Antidepressant Potential)

The serotonin system is deeply involved in regulating mood, anxiety, and cognition. Consequently, serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are major targets for antidepressant and anxiolytic drugs. The indole-ethanamine framework is a core component of tryptamine (B22526), a natural monoamine neurotransmitter.

Derivatives of this structure have been synthesized and evaluated for their affinity to various serotonin receptors. For example, N-benzyltryptamine, a derivative of the isomeric 2-(1H-indol-3-yl)ethanamine (tryptamine), demonstrates notable affinity for the 5-HT2 family of receptors wikipedia.org. Other substituted indolylethylamines have also been shown to possess high affinity for 5-HT1A and 5-HT1D receptors nih.gov. The potential for these compounds to act as antidepressants is an active area of research. Studies on related compounds have demonstrated antidepressant-like effects in preclinical models, suggesting that modulation of the serotonergic and other neurotransmitter systems by indole-based structures could be a viable strategy for developing new antidepressant therapies nih.govbiomedpharmajournal.orgresearchgate.net.

Table 1: Serotonin Receptor Binding Affinities of N-Benzyltryptamine

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| 5-HT2A | 245 |

| 5-HT2B | 100 |

| 5-HT2C | 186 |

Data sourced from a study on N-benzyl-2-(1H-indol-3-yl)ethanamine wikipedia.org.

Anticholinesterase Activity for Neurodegenerative Disorders

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help improve cholinergic function, which is often impaired in these disorders.

The indole moiety is a recurring structural feature in many compounds with anticholinesterase activity, including naturally occurring alkaloids and synthetic molecules rsc.orgsemanticscholar.org. Synthetic indole amines have been designed and screened for their ability to inhibit AChE. In some cases, these compounds have shown inhibitory potencies (IC50 values) comparable to the standard drug galantamine rsc.org. The interaction of these indole derivatives can occur at the peripheral anionic site (PAS) of the enzyme, which is involved in substrate recognition and allosteric modulation of the catalytic site rsc.org. This makes the indole scaffold a promising template for the development of new and potentially cost-effective treatments for neurodegenerative diseases rsc.orgnih.gov.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Indole Amines

| Compound | IC50 (µM) |

|---|---|

| Indole Amine 24 | 4.66 |

| Indole Amine 25 | 4.28 |

| Galantamine (Standard) | 4.15 |

Data from in vitro acetylcholinesterase inhibition studies rsc.org.

Anti-inflammatory and Immunomodulatory Research

Chronic inflammation is a key factor in numerous diseases. Research into the anti-inflammatory and immunomodulatory properties of indole derivatives has focused on their ability to modulate the production of signaling molecules that drive the inflammatory response.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, COX-2)

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), along with the enzyme Cyclooxygenase-2 (COX-2), are central mediators of inflammation nih.gov. The inhibition of these molecules is a well-established therapeutic approach for inflammatory conditions.

Studies on 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), a derivative of the core indole ethanamine structure, have revealed its ability to modulate cytokine production. In human gingival fibroblasts stimulated with the pro-inflammatory cytokine IL-1β, DPIE was found to synergistically increase the production of IL-6 and IL-8 nih.gov. Specifically, DPIE treatment led to a threefold increase in IL-6 and a twofold increase in IL-8 production compared to the control nih.gov. Further research into derivatives of DPIE showed that modifications to the indole structure could either enhance or diminish this effect on pro-inflammatory cytokine production nih.gov. This suggests that the indole scaffold can be fine-tuned to either boost or suppress inflammatory signaling pathways, depending on the specific structural modifications. The upregulation of COX-2 is also a hallmark of inflammation, and its products, prostaglandins, can in turn upregulate the expression of both COX-2 and IL-6, creating a positive feedback loop that sustains inflammation nih.govcloudfront.net.

Table 3: Effect of DPIE on Pro-inflammatory Cytokine Production

| Cytokine | Fold Increase with DPIE Treatment |

|---|---|

| IL-6 | 3-fold |

| IL-8 | 2-fold |

Results from studies on IL-1β-stimulated human gingival fibroblasts nih.gov.

Interleukin-1 Receptor (IL-1R1) Binding Enhancement

The Interleukin-1 (IL-1) signaling pathway is a critical component of the inflammatory response, and its dysregulation is implicated in a variety of autoimmune diseases. The biological effects of IL-1β are initiated by its binding to the Interleukin-1 Receptor Type 1 (IL-1R1). Research into small molecules that can modulate this interaction is a key area of therapeutic interest.

A derivative of this compound, specifically 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) , has been identified as a molecule that can enhance the binding of IL-1β to its receptor, IL-1R1. nih.gov Through in silico screening and subsequent experimental validation, DPIE was found to synergistically increase the production of inflammatory molecules such as IL-6, IL-8, and COX-2 in IL-1β-stimulated primary human oral cells. nih.gov

Mechanistic studies using surface plasmon resonance (SPR) demonstrated that while DPIE itself binds weakly to IL-1R1, its presence dramatically increases the binding affinity of IL-1β to the receptor. nih.gov This suggests that DPIE acts as a molecular "glue," potentiating the IL-1β signaling cascade. nih.gov These findings highlight the potential for the indol-ethanamine scaffold to serve as a basis for developing modulators of the IL-1β:IL-1R1 interaction, which could either enhance or, with modification, inhibit inflammatory signaling. researchgate.net

| Interaction | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (mM) |

| DPIE with IL-1R1 | 1.87 x 10³ | 5.91 x 10⁻¹ | 0.316 |

Metabolic Regulation Research (e.g., PPARα/CPT1 Activation for Nonalcoholic Fatty Liver Disease)

Nonalcoholic fatty liver disease (NAFLD) is a prevalent condition linked to metabolic syndrome, and there is a significant need for effective therapeutic agents. Key targets for NAFLD therapy include the Peroxisome proliferator-activated receptor-alpha (PPARα) and Carnitine palmitoyltransferase 1 (CPT1), which are crucial regulators of lipid metabolism.

In this context, novel derivatives of indole ethylamine (B1201723) have been designed and synthesized to act as lipid metabolism regulators. uo.edu.cu A specific derivative, Compound 9 , which features a C6-Br substitution and a 1,3-dicarbonyl-2-methine motif at the C3 position of the indole ring, has shown significant promise. uo.edu.cu This compound was found to be an effective agonist of PPARα, outperforming the commercial drug fenofibrate (B1672516) in in-vitro assays. uo.edu.cu

Molecular docking studies predicted a high binding affinity of Compound 9 to the drug-binding pocket of human PPARα, a finding that was consistent with experimental results. uo.edu.cu In oleic acid-induced AML12 liver cells, a model for NAFLD, treatment with Compound 9 led to a significant, dose-dependent reduction in intracellular triglyceride accumulation. uo.edu.cu Further analysis confirmed that the compound upregulates the expression of both PPARα and CPT1a at the gene and protein levels. uo.edu.cu These findings suggest that Compound 9 mitigates lipotoxicity by activating the PPARα/CPT1a pathway, thereby enhancing fatty acid metabolism. uo.edu.cu

| Compound | Concentration (µM) | Intracellular Triglyceride Reduction (%) |

| Compound 9 | 5 | 28.07% |

| Compound 9 | 10 | 37.55% |

| Compound 9 | 20 | 51.33% |

Antioxidant Activity

For instance, a series of 3-(4-substituted phenylethenyl-E)-N–H-indole derivatives have been synthesized and evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The study revealed that the antioxidant capacity is highly dependent on the nature of the substituent on the phenyl ring. Derivatives with electron-donating groups exhibited significant antioxidant activity, with a hydroxy-substituted ethenyl indole showing an IC₅₀ value of approximately 24 μM, which is comparable to that of Vitamin E (IC₅₀ ~ 26 μM). nih.gov Conversely, derivatives with strong electron-withdrawing groups showed little to no activity. nih.gov This structure-activity relationship underscores the potential to modulate the antioxidant properties of the indole core through chemical modification.

| Compound | IC₅₀ (µM) for DPPH Scavenging |

| Hydroxy-substituted ethenyl indole | ~ 24 |

| Other ethenyl indoles | 30 - 63 |

| Vitamin E (Reference) | ~ 26 |

Antimalarial Activity

The global challenge of malaria and the emergence of drug-resistant strains of Plasmodium falciparum necessitate the continuous search for new and effective antimalarial agents. The indole scaffold has been incorporated into various molecules designed to combat this parasitic disease.

While direct studies on the antimalarial activity of this compound were not found in the reviewed literature, research on related structures demonstrates the potential of the indole moiety in this therapeutic area. For example, a study on 2,4-diaminopyrimidine derivatives investigated the impact of substitutions at the 4-position, finding that a 1H-indole group was preferred for antiplasmodial activity. nih.gov This research led to the development of compounds with potent activity against chloroquine-resistant P. falciparum strains. Compounds 68 and 69 from this series, which incorporate the indole feature, demonstrated IC₅₀ values of 0.05 µM and 0.06 µM, respectively, along with good selectivity over mammalian cell lines. nih.gov These findings indicate that incorporating the indole ring system, a key feature of this compound, is a viable strategy in the design of novel antimalarial drug candidates.

| Compound | Target/Strain | IC₅₀ (µM) |

| Compound 68 | P. falciparum (3D7 strain) | 0.05 |

| Compound 69 | P. falciparum (3D7 strain) | 0.06 |

Structure Activity Relationship Sar Studies

Correlating Indole (B1671886) Ring Substitutions with Biological Activity

The indole nucleus is a key pharmacophore, and its substitution pattern plays a pivotal role in modulating the biological activity of 2-(1H-indol-1-yl)ethanamine derivatives. Researchers have systematically introduced various substituents at different positions of the indole ring to probe the electronic and steric requirements for optimal receptor interaction.

Substitutions at the C2 position of the indole ring have been shown to be a critical determinant of activity. For instance, the introduction of a methyl group at the C2 position is a common modification explored in the development of bioactive molecules. 2-(2-Methyl-1H-indol-3-yl)ethanamine serves as a foundational building block in the synthesis of compounds targeting neurological disorders, highlighting the significance of this substitution in interacting with biological systems chemimpex.com.

The C5 and C6 positions of the indole ring have also been identified as amenable to substitution for enhancing potency and selectivity. In a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives developed as 5-HT(1D) receptor agonists, substitutions at the 6-position were found to be particularly effective. Specifically, the introduction of a 4-hydroxy-tetrahydro-thiopyran-4-yl group at this position led to a compound with a high affinity (K(i)=2.4 nM) for the human 5-HT(1D) receptor and good selectivity over other serotonin (B10506) receptor subtypes nih.gov. This suggests that bulky, polar substituents at the C6 position can be well-tolerated and can enhance binding affinity.

Furthermore, modifications at the C5 position of the indole ring have been explored to improve selectivity between different serotonin receptor subtypes. For a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the introduction of an oxazolidinone moiety at the 5-position resulted in compounds with up to 163-fold selectivity for the h5-HT1D receptor over the h5-HT1B subtype nih.govacs.org. This indicates that the C5 position is a key site for introducing functionalities that can exploit subtle differences in the binding pockets of related receptors.

Table 1: Impact of Indole Ring Substitutions on Biological Activity

| Position | Substituent | Compound Class | Key Finding | Reference |

|---|---|---|---|---|

| C2 | Methyl | 2-(2-Methyl-1H-indol-3-yl)ethanamine | Building block for neurologically active compounds. | chemimpex.com |

| C6 | 4-hydroxy-tetrahydro-thiopyran-4-yl | Dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine | High affinity for 5-HT(1D) receptor (K(i)=2.4 nM). | nih.gov |

| C5 | Oxazolidinone | 3-[2-(pyrrolidin-1-yl)ethyl]indoles | Up to 163-fold selectivity for h5-HT1D over h5-HT1B receptors. | nih.govacs.org |

Impact of Ethanamine Side Chain Modifications on Efficacy

The ethanamine side chain of this compound is a crucial linker that connects the indole pharmacophore to the terminal amino group. Modifications to this chain, such as altering its length or introducing substituents, can significantly impact the compound's conformational flexibility and its ability to adopt an optimal orientation within the receptor binding site.

While direct SAR studies on the ethanamine side chain of this compound are not extensively detailed in the provided search results, inferences can be drawn from related classes of compounds. For instance, in the development of serotonin receptor agonists, the length of the alkyl chain connecting a pharmacophore to a terminal amine is a well-established parameter for optimization. Shortening the O-alkyl chain from three to two methylene (B1212753) groups in a series of (aryloxy)alkylamines was a key modification that led to a significant increase in affinity for the h5-HT1B receptor nih.gov. This suggests that the two-carbon (ethyl) spacer in this compound may be optimal for interaction with certain receptors.

The introduction of a methyl group on the alpha-carbon of the ethanamine side chain (α-methylation) is a common strategy in medicinal chemistry to introduce a chiral center and to potentially increase metabolic stability and alter receptor affinity and efficacy. The resulting compound, 1-(1H-indol-1-yl)propan-2-amine, and its derivatives are important intermediates in the synthesis of various biologically active molecules nih.gov. The presence of the α-methyl group can restrict the conformation of the side chain, which can lead to enhanced selectivity for specific receptor subtypes.

Influence of N-Substitution and Cyclic Amino Groups on Receptor Binding

The nature of the substituent(s) on the terminal nitrogen of the ethanamine side chain is a major determinant of the pharmacological profile of this compound analogs. N-alkylation and the incorporation of the nitrogen atom into a cyclic structure have been shown to profoundly influence receptor binding affinity and selectivity.

N,N-dimethylation of the terminal amine is a common modification. A series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives were synthesized and found to be potent 5-HT(1D) agonists nih.gov. This indicates that the presence of two methyl groups on the nitrogen is favorable for high-affinity binding to this receptor subtype.

Incorporating the terminal nitrogen into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, has proven to be a highly effective strategy for modulating receptor affinity and selectivity. In a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the pyrrolidine moiety was identified as a key feature for achieving high selectivity for the h5-HT1D receptor over the h5-HT1B receptor nih.govacs.org. This selectivity is thought to arise from the ability of the pyrrolidine ring and its substituents to interact with a large binding pocket in the h5-HT1D receptor that is absent in the h5-HT1B receptor nih.govacs.org.

Similarly, the piperidine moiety is a crucial structural feature in many biologically active compounds. In a series of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine ring was found to be a critical element for achieving high affinity at both receptors nih.govacs.org. The protonated piperidine nitrogen is believed to form a key salt bridge interaction within the binding pocket of the σ1 receptor acs.org. The choice between a pyrrolidine and a piperidine ring can significantly impact the affinity for different receptors. For instance, in a series of dual H3/σ1 receptor antagonists, replacing a piperazine (B1678402) ring with a piperidine ring did not significantly affect affinity at the H3 receptor but was a key determinant for dual activity nih.gov.

Table 2: Influence of N-Substitution and Cyclic Amino Groups on Receptor Binding

| Modification | Compound Class | Key Finding | Reference |

|---|---|---|---|

| N,N-dimethylation | Dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine | Potent 5-HT(1D) receptor agonists. | nih.gov |

| Pyrrolidine ring | 3-[2-(pyrrolidin-1-yl)ethyl]indoles | High selectivity for h5-HT1D over h5-HT1B receptors. | nih.govacs.org |

| Piperidine ring | Dual Histamine H3 and Sigma-1 Receptor Ligands | Critical for high affinity at both receptors. | nih.govacs.org |

Preclinical Evaluation and Pharmacological Profiling

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic properties of a compound in humans. These assays provide crucial data on a compound's metabolic stability, potential for drug-drug interactions, and distribution characteristics.

Microsomal and Hepatocyte Stability

Metabolic stability assays are conducted to estimate the intrinsic clearance of a compound. Liver microsomes and hepatocytes are the primary tools for these assessments as they contain the principal drug-metabolizing enzymes.

In a typical microsomal stability assay, 2-(1H-indol-1-yl)ethanamine would be incubated with liver microsomes (from relevant species, including human) and a cofactor mixture (e.g., NADPH) over a time course. The concentration of the compound would be measured at different time points to determine its rate of metabolism. Hepatocyte stability studies offer a more comprehensive picture as they contain a broader range of phase I and phase II metabolic enzymes and cofactors.

The data generated would allow for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). A high intrinsic clearance would suggest rapid metabolism and potentially low bioavailability in vivo.

Illustrative Data Table: Microsomal Stability of this compound

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Plasma Protein Binding and Blood/Plasma Ratio Determination

The extent to which a compound binds to plasma proteins is a critical determinant of its distribution and availability to interact with its target and metabolizing enzymes. Only the unbound fraction of a drug is generally considered pharmacologically active. Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods to determine the percentage of a compound bound to plasma proteins.

The blood-to-plasma ratio provides insight into the distribution of a compound into red blood cells. This is important for accurately predicting the compound's pharmacokinetics. A ratio greater than one suggests that the compound preferentially distributes into red blood cells.

Illustrative Data Table: Plasma Protein Binding and Blood/Plasma Ratio of this compound

| Species | Plasma Protein Binding (%) | Blood/Plasma Ratio |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions. Assays are conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

CYP induction studies are also crucial, as the induction of these enzymes can lead to an increased metabolism of co-administered drugs, potentially reducing their efficacy. These studies are typically performed in cultured human hepatocytes by measuring the increase in enzyme activity or mRNA levels after treatment with the compound.

Illustrative Data Table: CYP450 Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

Metabolite Identification and "Soft Spot" Analysis

Identifying the metabolic pathways of a new compound is essential for understanding its clearance mechanisms and identifying any potentially active or toxic metabolites. In these studies, this compound would be incubated with liver microsomes or hepatocytes, and the resulting metabolites would be identified using high-resolution mass spectrometry. This analysis helps to pinpoint the "soft spots" in the molecule, which are the sites most susceptible to metabolic modification. This information can be invaluable for medicinal chemists to guide further structural modifications to improve the compound's metabolic stability.

In Vivo Pharmacokinetic (PK) Studies in Relevant Animal Models

Following promising in vitro ADME data, in vivo PK studies are conducted in animal models (e.g., rodents and non-rodents) to understand how the compound behaves in a whole organism. These studies are critical for predicting human pharmacokinetics and for designing first-in-human clinical trials.

Oral Bioavailability Investigations

Oral bioavailability is a key parameter that determines the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. To determine this, the compound would be administered to animal models via both intravenous (IV) and oral (PO) routes. Plasma concentrations of the compound would be measured over time to generate concentration-time profiles.

From these profiles, key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and the area under the plasma concentration-time curve (AUC) would be calculated. The absolute oral bioavailability (F%) is then determined by comparing the AUC from the oral dose to the AUC from the IV dose.

Illustrative Data Table: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

|---|---|---|

| Dose (mg/kg) | Data not available | Data not available |

| AUC (ng*h/mL) | Data not available | Data not available |

| CL (mL/min/kg) | Data not available | - |

| Vd (L/kg) | Data not available | - |

| t½ (h) | Data not available | Data not available |

| Cmax (ng/mL) | - | Data not available |

| Tmax (h) | - | Data not available |

Preclinical Toxicology and Safety Assessment

Similarly, there is a notable absence of published preclinical toxicology and safety assessment data for this compound. The following sections reflect this lack of specific information.

Acute Toxicity and Maximum Tolerated Dose (MTD) Studies

No studies detailing the acute toxicity or the determination of the Maximum Tolerated Dose (MTD) for this compound are available in the public domain. Consequently, information regarding the lethal dose (LD50) or the highest dose that does not cause unacceptable toxicity is currently unknown.

Identification of Target Organ Toxicity

Due to the absence of acute and chronic toxicity studies, there is no information available to identify any potential target organs for toxicity following exposure to this compound. Histopathological and clinical chemistry data from preclinical models, which are essential for identifying organ-specific toxic effects, have not been published for this compound.

Predictive Value of Preclinical Data for Human Safety

Given the complete lack of preclinical data on the biodistribution, toxicology, and safety profile of this compound, it is impossible to make any predictions regarding its safety in humans. The predictive value of preclinical data is contingent on the availability of robust and comprehensive animal studies. Without such studies, no informed assessment of potential human risk can be made.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

While specific molecular docking studies focusing exclusively on 2-(1H-indol-1-yl)ethanamine are not extensively detailed in available literature, research on N-substituted indole (B1671886) derivatives provides significant insights into how this class of compounds interacts with biological targets. For instance, studies on novel N-substituted indole derivatives synthesized with an ethyl linker have utilized molecular docking to identify potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.govresearchgate.net In these studies, compounds with high interaction energy were identified as promising COX-2 inhibitors. nih.govresearchgate.net

Similarly, docking studies on other N-substituted indole derivatives have been performed to explore their antimicrobial potential by targeting enzymes like FabI, which is crucial for bacterial fatty acid synthesis. benthamdirect.com These analyses reveal key interactions, such as those with the nicotinamide (B372718) moiety of NAD+, which are vital for inhibitory activity. benthamdirect.com The general approach involves placing the ligand into the active site of the target protein to calculate a binding energy score, which indicates the stability of the ligand-receptor complex.

Table 1: Example of Molecular Docking Data for N-Substituted Indole Derivatives Targeting COX-2 Note: The following data is illustrative of the types of results obtained for related N-substituted indole compounds, not this compound itself.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 13b | COX-2 | High | Not Specified |

| 14b | COX-2 | High | Not Specified |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity. DFT studies can determine optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more easily engage in chemical reactions. DFT studies on various indole derivatives have been performed to calculate these electronic properties. semanticscholar.org For example, calculations at the B3LYP/6-311+G level of theory have been used to analyze the structural and spectral properties of complex indole-containing compounds. Such studies often find that the calculated bond lengths and angles are in good agreement with experimental data.

These computational methods can elucidate how substitutions on the indole ring affect the electronic distribution and, consequently, the molecule's interaction with biological targets.

Virtual Screening Approaches for Drug Discovery

Virtual screening (VS) is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This in silico method is a cost-effective and time-efficient alternative to high-throughput screening (HTS).

The this compound scaffold can be used as a query in virtual screening campaigns. These campaigns often employ a combination of ligand-based and structure-based methods.

Structure-based virtual screening (SBVS) involves docking compounds from a large database into the three-dimensional structure of a biological target.

Ligand-based virtual screening uses the structure of known active compounds to identify others in a library with similar properties.

For example, high-throughput virtual screening (HTVS) protocols combining pharmacophore modeling and molecular docking have been successfully designed to discover novel inhibitors for targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. researchgate.net Such approaches can sift through millions of compounds to identify a manageable number of "hits" for further experimental validation. The success of these campaigns demonstrates the potential of VS to identify novel, active chemotypes for a given biological target.

Prediction of Molecular Attributes and Drug-Likeness

In drug discovery, "drug-likeness" refers to the qualitative assessment of a compound's potential to be an orally active drug with respect to its physicochemical properties. ijpsonline.com These properties, such as solubility and permeability, are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ajol.info

One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. etflin.com This rule states that an orally active drug generally has:

A molecular weight of 500 daltons or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Compounds that comply with these rules are considered more likely to have good oral bioavailability. ajol.infoetflin.com The molecular properties of this compound can be evaluated against these criteria to predict its drug-likeness.

Table 2: Predicted Drug-Likeness Properties of this compound

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Formula | C₁₀H₁₂N₂ | - | - |

| Molecular Weight | 160.22 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 (amine group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (indole N, amine N) | ≤ 10 | Yes |

| LogP (predicted) | ~1.5 - 2.0 | ≤ 5 | Yes |

Based on this analysis, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed for a series of its derivatives to correlate structural features with biological activity, further guiding the design of new therapeutic agents. mdpi.com

Future Research Directions and Therapeutic Potential

Exploration of Novel Molecular Mechanisms of Action

The therapeutic effects of indole-based compounds are diverse, stemming from their interaction with a wide range of biological targets. A significant number of indole (B1671886) derivatives in clinical trials function as protein kinase inhibitors, which regulate cellular processes like proliferation and growth. nih.gov By blocking these signaling pathways, such inhibitors present a promising strategy for cancer treatment. nih.gov Other indole compounds, particularly tryptamine (B22526) derivatives, are known to modulate neurotransmitter systems, such as serotonin (B10506) receptors, and have applications in neuroscience and mental health. chemimpex.comwikipedia.org

For instance, novel indole ethylamine (B1201723) derivatives have been designed as regulators of lipid metabolism, targeting Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyl-transferase 1 (CPT1), which are important in managing nonalcoholic fatty liver disease (NAFLD). nih.gov Given the structural similarity, 2-(1H-indol-1-yl)ethanamine could be investigated for similar or entirely new mechanisms of action. Future studies should prioritize screening this compound against various target families, including kinases, G-protein-coupled receptors (GPCRs), and nuclear receptors, to elucidate its biological activity and therapeutic potential.

Development of Highly Selective and Potent Analogs

The development of analogs with improved potency and selectivity is a cornerstone of drug discovery. For the indole scaffold, structure-activity relationship (SAR) studies have revealed that chemical modifications at various positions on the indole ring can dramatically influence biological activity. nih.gov

Recent advances in synthetic chemistry offer powerful tools for creating diverse libraries of this compound analogs. bioengineer.org For example, copper-catalyzed reactions have enabled the selective and cost-effective modification of the C5 position on the indole ring, a previously challenging transformation. sciencedaily.com This method allows for the attachment of various alkyl groups, which is crucial as subtle structural changes can radically alter biological activity and pharmacokinetics. bioengineer.org

Furthermore, research has shown that substitutions on the indole nitrogen (N-1 position) can significantly enhance the anticancer activity of some indole derivatives. nih.gov While the parent compound of interest already has a substitution at N-1, modifications to the ethylamine side chain or the indole ring itself could be explored. Strategies like C2-substituent promoted oxidative coupling can be used to generate complex C2, C3-disubstituted indoles, which are common motifs in bioactive molecules. nih.gov

| Modification Strategy | Target Position | Potential Outcome | Reference |

|---|---|---|---|

| Alkylation/Arylation | Indole Ring (e.g., C5) | Enhanced potency and altered selectivity by introducing new binding interactions. | bioengineer.orgsciencedaily.com |

| Substitution on Side Chain | Ethanamine moiety | Improved pharmacokinetic properties and target affinity. | wikipedia.orgmdpi.com |

| Substitution on Indole Ring | Indole Ring (e.g., C2, C3) | Generation of complex derivatives with potentially novel biological activities. | nih.gov |

| Halogenation | Indole Ring | Increased metabolic stability and membrane permeability. | nih.gov |

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of diseases like cancer and parasitic infections. nih.govmdpi.com The indole moiety has been identified as a "privileged scaffold" that can enhance a molecule's ability to overcome drug resistance. nih.gov Several indole-based compounds have demonstrated efficacy against drug-resistant cancer cell lines and parasite strains. nih.govmdpi.com

One key strategy to combat resistance is the development of drugs with novel mechanisms of action, as this can bypass existing resistance pathways. mdpi.com For example, the spiroindolone NITD609 is an antimalarial compound with a novel mechanism that is effective against chloroquine-resistant strains. mdpi.com By exploring the unique biological targets of this compound, researchers may uncover new ways to treat resistant diseases.

Another approach involves the chemical modification of the indole scaffold to create analogs that are less susceptible to resistance mechanisms. This could involve designing molecules that are not recognized by efflux pumps or that retain activity even when the primary target mutates. Research into indole derivatives has shown that specific substitutions can lead to compounds that overcome multidrug resistance in cancer cells. nih.gov Therefore, a systematic synthetic effort to generate and screen analogs of this compound against resistant cell lines or pathogens is a promising future direction. nih.gov

Applications in Emerging Therapeutic Areas (e.g., combination therapies)

The versatility of the indole scaffold allows for its application in a wide range of diseases. bioengineer.org Indole derivatives are being investigated for anticancer, antimicrobial, anti-inflammatory, and neurological disorders. nih.govchemimpex.commdpi.com Future research should explore the potential of this compound and its analogs in these and other emerging therapeutic areas.

Combination therapy, where multiple drugs are used simultaneously, is becoming a standard of care for complex diseases like cancer. nih.gov This approach can improve efficacy, reduce side effects, and combat drug resistance. Indole-based molecules are being actively researched for their potential in multi-drug therapies. nih.gov The unique mechanism of action of a novel this compound derivative could make it an ideal candidate for combination with existing treatments, potentially leading to synergistic effects. For example, in parasitic diseases, combination therapies are crucial for preventing the development of cross-resistance between drugs with similar chemical structures. mdpi.com

Integration of Advanced Omics Technologies in Compound Characterization

A comprehensive understanding of a compound's biological effects requires a systems-level approach. Advanced omics technologies, which allow for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), provide an unprecedented opportunity to characterize the mechanism of action and systemic effects of novel compounds. nih.govmdpi.com

Integrating these multi-omics datasets can reveal complex biological patterns and interactions that would be missed by single-omics analyses. mdpi.com For example, a multi-omics investigation of the indole-containing drug indomethacin (B1671933) provided significant insights into its toxicity mechanisms, identifying effects on mitochondrial function and ferroptosis. nih.gov Similarly, systems biology approaches have been used to link gut microbial metabolites, including indole derivatives, to G-protein-coupled receptors (GPCRs) implicated in Alzheimer's disease. nih.gov

The application of omics technologies to study this compound could provide a deep understanding of its biological activity. Transcriptomics could identify genes whose expression is altered by the compound, proteomics could reveal changes in protein levels and signaling pathways, and metabolomics could provide a snapshot of the metabolic state of cells or organisms after treatment. mdpi.comnih.gov This holistic characterization would be invaluable for identifying novel mechanisms of action, predicting potential side effects, and discovering biomarkers for patient response.

| Omics Technology | Biological Molecules Analyzed | Potential Application | Reference |

|---|---|---|---|

| Genomics | DNA | Identify genetic variants influencing drug response (pharmacogenomics). | nih.gov |

| Transcriptomics | RNA | Characterize changes in gene expression to understand mechanisms of action and off-target effects. | mdpi.com |

| Proteomics | Proteins | Identify protein targets and map signaling pathway modulation. | mdpi.com |

| Metabolomics | Metabolites | Assess the impact on cellular metabolism and identify biomarkers of drug effect or toxicity. | nih.gov |

| Multi-omics Integration | DNA, RNA, Proteins, Metabolites | Provide a systems-level understanding of the compound's biological impact and identify complex interactions. | nih.govnih.gov |

Q & A

Q. How is 2-(1H-indol-1-yl)ethanamine synthesized, and what are the critical reaction conditions to ensure high yield?

The synthesis typically involves coupling reactions using indole derivatives and ethylamine precursors. For example, in Scheme 3 (), intermediates are generated via alkynylation (using K₂CO₃ in acetonitrile) and subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM). Carbodiimide coupling agents like EDC, with HOBt and DIPEA in THF, are critical for amide bond formation. Key conditions include refluxing in ethyl acetate for esterification and maintaining anhydrous environments during coupling steps to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For instance, in derivative synthesis (), NMR (CDCl₃) confirmed structural integrity by identifying indole proton environments (e.g., δ 7.56 ppm for aromatic protons). LCMS (ESI) validated purity (>95%) and molecular ion peaks (e.g., m/z 260 [M+H]). Additional methods include HPLC for purity assessment and IR spectroscopy for functional group verification .

Q. What safety precautions are necessary when handling this compound hydrochloride?

The compound exhibits acute oral toxicity (H301), skin irritation (H315), and severe eye damage (H318). Required precautions include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Emergency Protocols : Immediate eye rinsing with water for 15 minutes and avoiding skin contact via proper glove removal techniques. Storage should be in airtight containers at room temperature .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

Substitutions at the indole ring (e.g., chloro or methyl groups) modulate receptor interactions. For example, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine () inhibits NMDA receptors via voltage-dependent mechanisms. Methodologies include:

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, stability) for this compound derivatives?

Many SDS lack data on solubility or decomposition temperatures (). Strategies include:

- Experimental Validation : Use shake-flask methods for solubility and thermogravimetric analysis (TGA) for stability.

- Computational Models : Predict logP (via ACD/Labs) and pKa (using MarvinSketch) to fill data gaps.

- Peer Collaboration : Cross-reference with crystallographic databases (e.g., CCDC) for structural insights .

Q. What strategies optimize reaction conditions for synthesizing novel analogs while minimizing by-products?

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal yields. For example, achieved >70% yield using EDC/HOBt in THF at room temperature.

- Kinetic Monitoring : Use inline FTIR or UPLC-MS to track intermediate formation and adjust reagent stoichiometry.

- Purification Techniques : Employ flash chromatography or preparative HPLC to isolate high-purity products .

Methodological Tables

| Analytical Technique | Application | Example Data |

|---|---|---|

| NMR (CDCl₃) | Structural confirmation | δ 7.56 (t, J = 6.6 Hz, indole-H) |

| LCMS (ESI) | Purity assessment | m/z 260 [M+H], >95% purity |

| HPLC (C18 column) | Purity quantification | Retention time: 8.2 min, 99.5% area |

| Safety Parameter | Requirement | Reference |

|---|---|---|

| PPE | Nitrile gloves, goggles, lab coat | |

| Storage | Airtight, room temperature | |

| Spill Management | Neutralize with inert absorbent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |